molecular formula C10H7Cl2N B1334107 6,7-Dichloro-2-methylquinoline CAS No. 71063-12-2

6,7-Dichloro-2-methylquinoline

Cat. No. B1334107
CAS RN: 71063-12-2
M. Wt: 212.07 g/mol
InChI Key: XYNNEGCJICWPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloro-2-methylquinoline is a type of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives often involves chemical modification of quinoline, which is one of the commonest approaches used in drug discovery . For instance, thermal treatment of 1,4-benzoquinone and its 2-methyl and 2,3-dimethyl homologues with 3,4-dichlorothiophene 1,1-dioxide followed by oxidation affords the corresponding 6,7-dichloro-1,4-naphthoquinones .


Molecular Structure Analysis

The molecular structure of 6,7-Dichloro-2-methylquinoline is characterized by a quinoline nucleus, which is present in numerous biological compounds . The molecular formula is C10H7Cl2N .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Antimicrobial Agents

6,7-Dichloro-2-methylquinoline: is part of the quinoline derivatives which are known for their antimicrobial properties. These compounds are effective against a variety of Gram-positive and Gram-negative microbial species. The antimicrobial activity is attributed to the substitution on the heterocyclic pyridine ring .

Antimalarial Activity

Quinoline derivatives, including 6,7-Dichloro-2-methylquinoline , have been extensively used in the treatment of malaria. They exhibit significant antimalarial activity, which is crucial given the resistance developed against traditional antimalarial drugs .

Anticancer Properties

Research has shown that quinoline derivatives can be synthesized and investigated for structural prototypes that exhibit effective anticancer activity6,7-Dichloro-2-methylquinoline may be included in such research, aiming to develop new anticancer drugs .

Antidepressant and Anticonvulsant

The quinoline nucleus, present in 6,7-Dichloro-2-methylquinoline , is also associated with antidepressant and anticonvulsant activities. This makes it a potential candidate for the development of new drugs in these therapeutic areas .

Anti-HIV Agents

Quinoline derivatives have shown potential as anti-HIV agents. The structural modification of quinolines, including 6,7-Dichloro-2-methylquinoline , could lead to the development of new drugs to combat HIV .

Inhibition of DNA Synthesis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial death. This property is significant for developing new antibiotics, and 6,7-Dichloro-2-methylquinoline could be a part of such research efforts .

Future Directions

Quinoline derivatives are widely found throughout nature and have been the focus of many research studies due to their potential applications in various fields . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, future research may focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

6,7-dichloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-2-3-7-4-8(11)9(12)5-10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNNEGCJICWPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374225
Record name 6,7-Dichloroquinaldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloro-2-methylquinoline

CAS RN

71063-12-2
Record name 6,7-Dichloroquinaldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71063-12-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dichloro-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6,7-Dichloro-2-methylquinoline
Reactant of Route 3
Reactant of Route 3
6,7-Dichloro-2-methylquinoline
Reactant of Route 4
Reactant of Route 4
6,7-Dichloro-2-methylquinoline
Reactant of Route 5
6,7-Dichloro-2-methylquinoline
Reactant of Route 6
Reactant of Route 6
6,7-Dichloro-2-methylquinoline

Citations

For This Compound
6
Citations
홍정안 - 2011 - dspace.ewha.ac.kr
Part 1. TGF-β inhibitor have been well known for its various pharmacological activities in a number of disease states involving inflammation, angiogenesis, and immune function, …
Number of citations: 0 dspace.ewha.ac.kr
N Bayrak - Chemistry Central Journal, 2018 - Springer
This article presents a complete and detailed study of synthesis, structural characterization, and possible applications of a new family of azanaphthoquinones as antimicrobial agents. A …
Number of citations: 7 link.springer.com
N Bayrak - Journal of Molecular Structure, 2019 - Elsevier
New azanaphtoquinone compounds with aromatic moiety were synthesized and their structures were defined by Fourier transform infrared, 13 C NMR, 1 H NMR and mass spectra. The …
Number of citations: 3 www.sciencedirect.com
YG SIDIR, İ SIDIR - Gazi University Journal of Science, 2023 - dergipark.org.tr
The electronic, hydrophobic and global reactivity parameters of modeled 28 different 5,8-quinolinequinone derivatives have been calculated using DFT (B3LYP)/6-31G(d,p) method and …
Number of citations: 0 dergipark.org.tr
HY Zhao, FS Wu, L Yang, Y Liang, XL Cao, HS Wang… - RSC …, 2018 - pubs.rsc.org
A novel route for the synthesis of 2-arylated quinolines through a [5 + 1] annulation directly from 2-methylquinolines and diynones under catalyst-free and solvent-free conditions was …
Number of citations: 9 pubs.rsc.org
윤주희 - 2012 - dspace.ewha.ac.kr
Quinonoid 유도체들은 항진균, 항암, 항균, 항말라리아, nitric oxide synthase 저해작용 등 다양한 생리활성을 나타낸다. 본 연구에서는 quinone 유도체 중 우수한 생리활성이 예상되는 pyrido[…
Number of citations: 0 dspace.ewha.ac.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.